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molecular formula C13H13NO3 B8655219 4,4-Dimethyl-2-(1-oxo-1,3-dihydroisobenzofuran-5-yl)oxazoline

4,4-Dimethyl-2-(1-oxo-1,3-dihydroisobenzofuran-5-yl)oxazoline

Cat. No. B8655219
M. Wt: 231.25 g/mol
InChI Key: RUMSGGUQDBKXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06365747B1

Procedure details

To a mixture of thionyl chloride (25 ml, 0.344 mol) and N,N-dimethylacetamide (0.2 ml), 5-carboxyphthalide (5 g, 0.028 mol) is added. The stirred mixture is heated 30 minutes at 60° C. and is then brought to reflux (about 80° C.) and kept under these conditions for 6 hours. The thionyl chloride is distilled off in vacuo to an inner temperature of about 90° C. The concentrated mixture is taken up with toluene (25 ml) and distilled in vacuo leaving a residue, which is taken up again twice with of toluene (10 ml) followed by concentration of the solution. The residual acid chloride is taken up with of tetrahydrofuran (25 ml) and the mixture is heated at 60° C. until a complete dissolution is obtained. The solution of the acid chloride in tetrahydrofuran is added dropwise to a mixture of micronized anhydrous potassium carbonate (5 g, 0.036 mol), 2-amino-2-methyl-1-propanol (3.06 ml, 0.032 mol) and of tetrahydrofuran (15 ml), cooled to about 0° C., keeping the temperature at 5-10° C. After about 30 minutes under these conditions, a control by HPLC is performed in order to verify the complete amide formation. The mixture is cooled to 0-3° C. and of thionyl chloride (2 ml, 0.027 mol) is added dropwise to the mixture. At the end of the addition, a control by HPLC confirms that the ring closure of the amide is completed. To the mixture, 50 ml of deionized water is slowly added at 5-10° C. The organic solvents are distilled off in vacuo and the pH is adjusted to 5 with 25% ammonia. The mixture is heated one hour at 50° C., then its temperature is let to decrease to about 20° C., kept at this value for 2 hours, then lowered to 10-15° C. and the mixture is maintained under these conditions for one hour. The mixture is dispersed by stirring, then it is filtered, washed with water and dried in vacuo at 40° C. Yield: 3.87 g of product. Total yield: 59.8%.
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
0.2 mL
Type
solvent
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
5 g
Type
reactant
Reaction Step Six
Quantity
3.06 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Six
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
2 mL
Type
reactant
Reaction Step Eight
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[C:5]([C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[C:13](=[O:14])[O:12][CH2:11]2)([OH:7])=O.C(=O)([O-])[O-].[K+].[K+].[NH2:24][C:25]([CH3:29])([CH3:28])[CH2:26]O>O1CCCC1.O.C1(C)C=CC=CC=1.CN(C)C(=O)C>[CH3:26][C:25]1([CH3:29])[CH2:28][O:7][C:5]([C:8]2[CH:9]=[C:10]3[C:15](=[CH:16][CH:17]=2)[C:13](=[O:14])[O:12][CH2:11]3)=[N:24]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)(O)C=1C=C2COC(=O)C2=CC1
Name
Quantity
0.2 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Five
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.06 mL
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Nine
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (about 80° C.)
DISTILLATION
Type
DISTILLATION
Details
The thionyl chloride is distilled off in vacuo to an inner temperature of about 90° C
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a residue, which
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 60° C. until a complete dissolution
CUSTOM
Type
CUSTOM
Details
is obtained
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about 0° C.
CUSTOM
Type
CUSTOM
Details
at 5-10° C
WAIT
Type
WAIT
Details
After about 30 minutes under these conditions
Duration
30 min
ADDITION
Type
ADDITION
Details
is added dropwise to the mixture
ADDITION
Type
ADDITION
Details
At the end of the addition
DISTILLATION
Type
DISTILLATION
Details
The organic solvents are distilled off in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated one hour at 50° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to decrease to about 20° C.
WAIT
Type
WAIT
Details
kept at this value for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
lowered to 10-15° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is maintained under these conditions for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The mixture is dispersed
FILTRATION
Type
FILTRATION
Details
it is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
CC1(N=C(OC1)C=1C=C2COC(C2=CC1)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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